Cas no 321430-72-2 (1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)
![1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME structure](https://ja.kuujia.com/scimg/cas/321430-72-2x500.png)
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME 化学的及び物理的性質
名前と識別子
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- 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME
- (E)-N-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}methylidene)hydroxylamine
- 1H-Pyrrole-2-carboxaldehyde, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, oxime
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- インチ: 1S/C11H7ClF3N3O/c12-9-4-7(11(13,14)15)5-16-10(9)18-3-1-2-8(18)6-17-19/h1-6,19H
- InChIKey: FOLSOLHOFQDVLS-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=C(C(F)(F)F)C=C2Cl)C=CC=C1C=NO
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1H-022-50MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime |
321430-72-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 1H-022-100MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime |
321430-72-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 1H-022-10MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime |
321430-72-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 1H-022-1MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime |
321430-72-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 1H-022-5MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime |
321430-72-2 | >90% | 5mg |
£35.00 | 2025-02-09 |
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIMEに関する追加情報
Professional Introduction to 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME and CAS No. 321430-72-2
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by the CAS number 321430-72-2, represents a unique structural motif that combines a pyridine ring with a pyrrole core, further functionalized by a chloro and trifluoromethyl substituent on the pyridine ring, and an oxime group attached to the carbaldhyde functionality of the pyrrole. The presence of these specific substituents not only imparts distinct electronic and steric properties but also opens up a wide array of potential applications in drug discovery and development.
The structural features of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME make it an intriguing candidate for further exploration in medicinal chemistry. The chloro and trifluoromethyl groups are well-known for their ability to modulate the binding affinity and selectivity of molecules, while the oxime group can serve as a versatile handle for further chemical modifications. These attributes have positioned this compound as a promising scaffold for the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of heterocyclic compounds in drug design due to their diverse biological activities and favorable pharmacokinetic properties. Pyrrole derivatives, in particular, have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The compound under discussion, with its unique combination of structural elements, is well-suited to address these challenges. Its molecular framework is designed to interact with biological targets in a manner that could lead to the development of drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME is its potential as a building block for more complex molecules. The oxime group, for instance, can be readily transformed into other functional groups through various chemical reactions, allowing for the synthesis of derivatives with tailored properties. This flexibility makes it an attractive starting point for medicinal chemists looking to develop new drug candidates.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the pyrrole core, followed by functionalization with the chloro and trifluoromethyl groups on the pyridine ring. The final step involves the introduction of the oxime group at the carbaldhyde position. Each step must be meticulously controlled to avoid unwanted side reactions and to ensure that the desired product is obtained in high quality.
The application of computational methods has become increasingly important in the design and optimization of such compounds. Molecular modeling techniques can be used to predict how 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME will interact with biological targets, providing valuable insights into its potential biological activity. These predictions can then be validated through experimental studies, leading to a more efficient drug discovery process.
In conclusion, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME (CAS No. 321430-72-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functionalization possibilities make it a promising candidate for further development as a therapeutic agent. As research in this area continues to progress, it is likely that this compound will play an important role in the discovery and development of new drugs that address unmet medical needs.
321430-72-2 (1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME) 関連製品
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